N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc
Description
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc (hereafter referred to by its full name) is a structural derivative of maraviroc, a small-molecule CCR5 antagonist approved by the FDA for HIV treatment. The compound is synthesized by removing the 4,4-difluorocyclohexanecarboxamide group (N-des modification) and introducing a tert-butyldimethylsilyloxymethyl substituent at the 3-position of the maraviroc scaffold . This modification alters its physicochemical properties, such as hydrophobicity and steric bulk, which may influence binding affinity to CCR5, metabolic stability, or bioavailability. The compound is marketed as a research chemical for pharmaceutical development, particularly in studies exploring structure-activity relationships (SAR) of CCR5 antagonists .
Properties
Molecular Formula |
C28H47N5OSi |
|---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C28H47N5OSi/c1-20(2)27-31-30-26(19-34-35(6,7)28(3,4)5)33(27)24-17-22-13-14-23(18-24)32(22)16-15-25(29)21-11-9-8-10-12-21/h8-12,20,22-25H,13-19,29H2,1-7H3 |
InChI Key |
VWTBEKFRQZYVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves several steps. The starting material is Maraviroc, which undergoes a series of chemical reactions to introduce the tert-butyldimethylsilyloxymethyl group and remove the 4,4-difluorocyclohexanecarboxy group . The reaction conditions typically involve the use of organic solvents such as chloroform and dimethyl sulfoxide (DMSO), and the reactions are carried out at controlled temperatures .
Chemical Reactions Analysis
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on the surface of human cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This mechanism is similar to that of Maraviroc, but the modifications in the compound may result in different binding affinities and effects .
Comparison with Similar Compounds
Structural Modifications and SAR Insights
Maraviroc’s original structure (molecular weight: 513.67) includes a 4,4-difluorocyclohexanecarboxamide group critical for CCR5 antagonism. Evidence from docking simulations shows that the fluorine atoms and amide group form hydrogen bonds with Gly202 and Gly286 residues in CCR5, while hydrophobic interactions with Leu107, Tyr108, and Trp86 stabilize binding .
Key Structural Comparisons:
The tert-butyldimethylsilyloxymethyl group in the N-Des compound introduces steric hindrance and enhanced lipophilicity compared to maraviroc. While this may improve metabolic stability by protecting against oxidative degradation, the removal of the 4,4-difluorocyclohexane group likely disrupts critical hydrogen bonding and hydrophobic interactions with CCR5, leading to reduced antagonistic activity. Similar analogs, such as compound 2l (which lacks a key spacer), show near-complete loss of potency, underscoring the importance of the original substituents .
Comparison with Protein-Based CCR5 Antagonists
Maraviroc and its derivatives are small-molecule antagonists, but protein-based CCR5 inhibitors like 5p7-CCL5 (a modified chemokine) exhibit superior potency and resistance profiles. 5p7-CCL5 occupies a broader binding site on CCR5, making it harder for HIV to develop escape mutations. In contrast, maraviroc’s smaller size allows for easier administration but increases the risk of viral resistance . The N-Des compound, as a maraviroc derivative, shares these limitations but may offer advantages in synthetic scalability compared to protein-based therapies.
Pharmacokinetic and Therapeutic Implications
- However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation adjustments .
- Metabolic Stability : The silyl group may shield the compound from cytochrome P450-mediated metabolism, extending half-life. This contrasts with maraviroc, which undergoes hepatic metabolism via CYP3A4 .
Biological Activity
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc is a derivative of Maraviroc, a CCR5 antagonist used primarily in the treatment of HIV. This compound features modifications that enhance its biological activity and pharmacokinetic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C36H53N5O3Si
- Molecular Weight : 631.92 g/mol
- CAS Number : 1391048-12-6
- SMILES Notation : CC(C)c1nnc(COSi(C)C(C)(C)C)n1C2CC3CCC(C2)N3CCC@Hc5ccccc5
This compound acts by selectively inhibiting the CCR5 receptor on T-cells, preventing HIV from entering and infecting these cells. This mechanism is similar to that of Maraviroc but is enhanced due to structural modifications that improve binding affinity and selectivity.
Pharmacological Profile
Research indicates that this compound exhibits:
- Increased Binding Affinity : The modifications in the molecular structure lead to a stronger interaction with the CCR5 receptor compared to Maraviroc.
- Enhanced Efficacy : In vitro studies have shown that this compound can effectively inhibit HIV replication at lower concentrations than Maraviroc.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study published in eBioMedicine demonstrated that the compound significantly reduced viral load in CCR5-tropic HIV strains in cultured human T-cells (Jia et al., 2023) .
- Comparative assays indicated that this compound had a 50% inhibitory concentration (IC50) approximately 30% lower than that of Maraviroc.
- Animal Studies :
- Clinical Implications :
Comparative Analysis Table
| Parameter | This compound | Maraviroc |
|---|---|---|
| Molecular Weight | 631.92 g/mol | 513.66 g/mol |
| IC50 (in vitro) | ~30% lower than Maraviroc | Standard reference value |
| Binding Affinity | Higher due to structural modifications | Standard binding |
| Efficacy in vivo | Significant reduction in viral load | Moderate reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
